molecular formula C11H22ClN3O B1292682 N-cyclohexylpiperazine-1-carboxamide hydrochloride CAS No. 1094600-70-0

N-cyclohexylpiperazine-1-carboxamide hydrochloride

Cat. No. B1292682
M. Wt: 247.76 g/mol
InChI Key: GGNALIFPEFKYFG-UHFFFAOYSA-N
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Description

N-cyclohexylpiperazine-1-carboxamide hydrochloride is a compound that has been studied for its potential in various pharmaceutical applications. It is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ability to modulate the physicochemical and pharmacokinetic properties of drug molecules .

Synthesis Analysis

The synthesis of related piperazine derivatives has been explored in several studies. For instance, the asymmetric synthesis of N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide, a compound with a similar structure, has been achieved using Davis-Ellmann-type sulfonamide chemistry. This method allowed for the separation of enantiomers and the determination of the more active R-configuration . Additionally, the synthesis of 1-hydroxypiperazine dihydrochloride has been reported, which was then applied to the creation of new pyridone carboxylic acid antibacterial agents .

Molecular Structure Analysis

The molecular structure of N-cyclohexylpiperazine-1-carboxamide hydrochloride is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. This structure is known to be a key feature in compounds with potential biological activity. The presence of the cyclohexyl group and the carboxamide moiety may influence the compound's interaction with biological targets .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. For example, the cyclization of α-(N-acyl-hydroxyamino) acid esters with ammonia or hydroxylamine can lead to the formation of imidazolidine-4-one derivatives and 2,5-piperazinedione derivatives . Moreover, piperazine-2-carboxylic acid derived N-formamides have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the reactivity of the piperazine moiety in catalytic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclohexylpiperazine-1-carboxamide hydrochloride would be influenced by its functional groups. The piperazine ring imparts basicity to the molecule, while the carboxamide group can engage in hydrogen bonding, affecting solubility and stability. The cyclohexyl group may contribute to the lipophilicity of the compound. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent .

Scientific Research Applications

1. Crystal Structure Analysis

N-cyclohexylpiperazine-1-carboxamide hydrochloride's crystal structure was studied, revealing its potential for forming various molecular arrangements. The study showed that it forms infinite chains and a two-dimensional network structure, indicating its utility in crystallography and materials science (Chebbi, Ben Smail, & Zid, 2016).

2. Potential in Antiviral Applications

Research has suggested that derivatives of N-cyclohexylpiperazine, such as PB28, show promise in antiviral applications, particularly against COVID-19. This derivative demonstrated more activity than hydroxychloroquine without interacting with cardiac proteins (Colabufo et al., 2020).

3. Chemical Rearrangement Studies

N-cyclohexylpiperazine-1-carboxamide hydrochloride has been involved in studies related to chemical rearrangements. These studies contribute to the broader understanding of chemical reactions and molecular transformations (Bischoff, Schroeder, & Gründemann, 1982).

4. Design of Novel Antidepressants

This compound has been a part of the development and synthesis of novel antidepressants, particularly as a structure influencing 5-HT3 receptor antagonists. Such research helps in the discovery of new therapeutic agents for mental health treatments (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

5. Antimycobacterial Activity

Studies have involved N-cyclohexylpiperazine-1-carboxamide hydrochloride in the synthesis of compounds with significant antimycobacterial activity. This opens pathways for new treatments against mycobacterial infections, such as tuberculosis (Zítko et al., 2013).

6. Role in Developing Mosquito Repellents

Research indicates its potential role in the development of mosquito repellents. By understanding the structural properties of N-cyclohexylpiperazine-1-carboxamide hydrochloride, novel repellents can be synthesized (Katritzky et al., 2010).

properties

IUPAC Name

N-cyclohexylpiperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.ClH/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10;/h10,12H,1-9H2,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNALIFPEFKYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642108
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclohexylpiperazine-1-carboxamide hydrochloride

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